molecular formula C8H7NO B1338223 3-(Pyridin-2-YL)prop-2-enal CAS No. 863677-37-6

3-(Pyridin-2-YL)prop-2-enal

Cat. No.: B1338223
CAS No.: 863677-37-6
M. Wt: 133.15 g/mol
InChI Key: ZVEJSCDZTXEUBM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)prop-2-enal (CAS: 28823-16-7) is an α,β-unsaturated aldehyde featuring a pyridin-2-yl substituent. Its molecular formula is C₈H₇NO (MW: 133.15 g/mol). The compound’s structure combines the electrophilic aldehyde group with the electron-deficient pyridine ring, making it reactive in conjugate addition and cyclization reactions.

Properties

CAS No.

863677-37-6

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-pyridin-2-ylprop-2-enal

InChI

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H

InChI Key

ZVEJSCDZTXEUBM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C=CC=O

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C=O

Canonical SMILES

C1=CC=NC(=C1)C=CC=O

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-YL)prop-2-enal typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate propenyl precursor. One common method is the Claisen-Schmidt condensation, where 2-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-YL)prop-2-enal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name CAS No. Functional Group Key Structural Features Molecular Weight (g/mol)
3-(Pyridin-2-yl)prop-2-enal 28823-16-7 Aldehyde Pyridin-2-yl, α,β-unsaturated aldehyde 133.15
(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one Not provided Ketone Pyridin-2-yl, 4-bromophenyl, conjugated ketone 276.31
2-Methoxycinnamaldehyde 1504-74-1 Aldehyde 2-Methoxyphenyl, α,β-unsaturated aldehyde 162.19
3-(Pyridin-3-yl)prop-2-enamide 1126-73-4 Amide Pyridin-3-yl, α,β-unsaturated amide 148.16
3-(Pyridin-2-yl)prop-2-yn-1-ol 29768-03-4 Alcohol Pyridin-2-yl, propargyl alcohol 133.15

Key Observations :

  • Reactivity : The aldehyde group in this compound is more electrophilic than the ketone in (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, favoring nucleophilic additions .
  • Biological Activity : Amide derivatives like 3-(Pyridin-3-yl)prop-2-enamide may exhibit improved stability and hydrogen-bonding capacity, making them suitable for drug design .
Electronic and Steric Effects
  • Pyridine Positional Isomerism : The pyridin-2-yl group in this compound places the nitrogen atom ortho to the aldehyde, creating a conjugated system with distinct electronic properties compared to pyridin-3-yl analogs (e.g., 3-(Pyridin-3-yl)prop-2-enamide) .

Research Findings and Data

Physicochemical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Likely polar aprotic solvents
(E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one 103–105 Not reported Moderate in DMSO
2-Methoxycinnamaldehyde Not reported ~250 Ethanol, chloroform

Notes:

  • The ketone derivative’s higher melting point (103–105°C) reflects crystallinity due to the bromophenyl group .
  • Solubility data for this compound is inferred from analogs like 2-methoxycinnamaldehyde .
Spectroscopic Data
  • IR Spectroscopy :
    • (E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one: C=O stretch at 1689 cm⁻¹ , C=C at 1558 cm⁻¹ .
    • 2-Methoxycinnamaldehyde: C=O stretch ~1680 cm⁻¹, methoxy C-O at ~1250 cm⁻¹ .

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